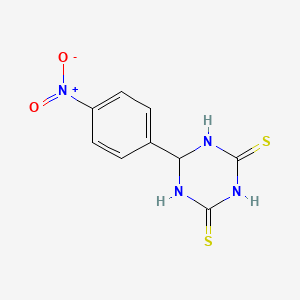
1,3,5-Triazine-2,4(1H,3H)-dithione, dihydro-6-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4(1H,3H)-dithione, dihydro-6-(4-nitrophenyl)- is a heterocyclic compound that contains a triazine ring with two sulfur atoms and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4(1H,3H)-dithione, dihydro-6-(4-nitrophenyl)- typically involves the reaction of appropriate triazine precursors with sulfur sources under controlled conditions. One common method includes the cyclization of thiourea derivatives with nitrile compounds in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4(1H,3H)-dithione, dihydro-6-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the triazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The hydrogen atoms on the triazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,5-Triazine-2,4(1H,3H)-dithione, dihydro-6-(4-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dithione, dihydro-6-(4-nitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the triazine ring can interact with nucleophilic sites on proteins and other biomolecules. These interactions can lead to the modulation of biological pathways and the exertion of therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine: A triazine derivative with three amino groups.
1,3,5-Triazine-2,4-dithiol: A triazine derivative with two thiol groups.
1,3,5-Triazine-2,4-dione: A triazine derivative with two carbonyl groups.
Uniqueness
1,3,5-Triazine-2,4(1H,3H)-dithione, dihydro-6-(4-nitrophenyl)- is unique due to the presence of both sulfur atoms and a nitrophenyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
61851-97-6 |
|---|---|
Molecular Formula |
C9H8N4O2S2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
6-(4-nitrophenyl)-1,3,5-triazinane-2,4-dithione |
InChI |
InChI=1S/C9H8N4O2S2/c14-13(15)6-3-1-5(2-4-6)7-10-8(16)12-9(17)11-7/h1-4,7H,(H3,10,11,12,16,17) |
InChI Key |
NLCQKXQTCCJPPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2NC(=S)NC(=S)N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















